molecular formula C15H11FN6O2S B7547591 4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide

4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No. B7547591
M. Wt: 358.4 g/mol
InChI Key: SYVOIYNXROJFPT-UHFFFAOYSA-N
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Description

4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide, also known as CFTR modulator, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.

Mechanism of Action

4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide modulators work by targeting the this compound protein, which is responsible for regulating the flow of chloride ions in and out of cells. In individuals with cystic fibrosis, the this compound protein is defective, leading to a buildup of thick, sticky mucus in the lungs and other organs. This compound modulators work by either increasing the activity of the this compound protein or correcting specific defects in the protein's structure, thereby improving chloride ion transport and reducing mucus buildup.
Biochemical and Physiological Effects:
This compound modulators have been shown to improve lung function and reduce the frequency of respiratory infections in individuals with cystic fibrosis. In clinical trials, this compound modulators have been associated with improvements in lung function, as measured by forced expiratory volume in one second (FEV1), and a reduction in the frequency of pulmonary exacerbations. This compound modulators have also been associated with improvements in other physiological parameters, such as sweat chloride levels and weight gain.

Advantages and Limitations for Lab Experiments

4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide modulators have several advantages for use in lab experiments. They are highly specific and can be used to target specific defects in the this compound protein. They are also relatively easy to synthesize and purify, making them readily available for use in experiments. However, this compound modulators also have some limitations. They can be expensive to produce, and their effects can be variable depending on the specific defect in the this compound protein being targeted.

Future Directions

There are several future directions for research on 4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide modulators. One area of focus is the development of new this compound modulators with improved specificity and efficacy. Another area of focus is the identification of biomarkers that can be used to predict which individuals with cystic fibrosis will respond best to this compound modulator therapy. Additionally, researchers are exploring the use of this compound modulators in other diseases, such as chronic obstructive pulmonary disease (COPD) and non-cystic fibrosis bronchiectasis.

Synthesis Methods

The synthesis of 4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide modulators is a complex process that involves multiple steps. One common method involves the reaction of 2-fluoro-5-(5-methyltetrazol-1-yl)aniline with 4-cyanobenzenesulfonyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide modulators have been extensively studied for their potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound modulators work by targeting the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is defective in individuals with cystic fibrosis. By modulating the function of the this compound protein, this compound modulators can improve lung function and reduce the frequency of respiratory infections in individuals with cystic fibrosis.

properties

IUPAC Name

4-cyano-N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN6O2S/c1-10-18-20-21-22(10)12-4-7-14(16)15(8-12)19-25(23,24)13-5-2-11(9-17)3-6-13/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVOIYNXROJFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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